5-ethyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)thiophene-2-sulfonamide

TXNIP inhibition positional isomer SAR quinazolinone sulfonamide

5-Ethyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)thiophene-2-sulfonamide (CAS 898456-55-8) is a fully synthetic hybrid molecule that embeds a 2-methyl-4-oxoquinazolin-3(4H)-yl core linked via a meta-phenyl bridge to a 5-ethylthiophene-2-sulfonamide moiety. The compound maps to the substituted quinazoline sulfonamide chemical series disclosed in patent families assigned to Southern Research Institute and the UAB Research Foundation as inhibitors of thioredoxin-interacting protein (TXNIP) expression and/or hepatic glucose production.

Molecular Formula C21H19N3O3S2
Molecular Weight 425.52
CAS No. 898456-55-8
Cat. No. B2434110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-ethyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)thiophene-2-sulfonamide
CAS898456-55-8
Molecular FormulaC21H19N3O3S2
Molecular Weight425.52
Structural Identifiers
SMILESCCC1=CC=C(S1)S(=O)(=O)NC2=CC(=CC=C2)N3C(=NC4=CC=CC=C4C3=O)C
InChIInChI=1S/C21H19N3O3S2/c1-3-17-11-12-20(28-17)29(26,27)23-15-7-6-8-16(13-15)24-14(2)22-19-10-5-4-9-18(19)21(24)25/h4-13,23H,3H2,1-2H3
InChIKeyOHXVZODNQCAATB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Ethyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)thiophene-2-sulfonamide (CAS 898456-55-8): Chemical Class, TXNIP-Targeting Lineage, and Procurement-Relevant Structural Identity


5-Ethyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)thiophene-2-sulfonamide (CAS 898456-55-8) is a fully synthetic hybrid molecule that embeds a 2-methyl-4-oxoquinazolin-3(4H)-yl core linked via a meta-phenyl bridge to a 5-ethylthiophene-2-sulfonamide moiety. The compound maps to the substituted quinazoline sulfonamide chemical series disclosed in patent families assigned to Southern Research Institute and the UAB Research Foundation as inhibitors of thioredoxin-interacting protein (TXNIP) expression and/or hepatic glucose production [1]. Its closest structurally characterized analogs include the para-phenyl positional isomer (CAS 898439-16-2) and the 2-fluoro-5-(quinazolinonyl)phenyl derivative known as GSK223 (CAS 899758-61-3) . Procurement-grade material is typically supplied at ≥95% purity (HPLC) with a molecular formula of C21H19N3O3S2 and a molecular weight of 425.52 g/mol, though certified reference standards are not yet broadly available from major pharmacopoeial sources.

Why Generic Substitution Fails: Positional Isomerism, Sulfonamide Linker Topology, and Divergent Target Engagement in Quinazolinone-Thiophene Hybrids


Direct interchange with in-class quinazolinone-sulfonamide analogs cannot be assumed because the meta-substitution pattern on the central phenyl ring (3-yl connectivity) establishes a unique three-dimensional presentation of the sulfonamide warhead relative to the quinazolinone core. Positional isomerism is known to profoundly affect TXNIP promoter inhibition potency within this chemotype; the para-substituted isomer (C21H19N3O3S2, CAS 898439-16-2) and the 2-fluoro-5-substituted analog GSK223 (CAS 899758-61-3) exhibit divergent selectivity profiles in NOD1 vs. TXNIP pathway assays . Class-level evidence further demonstrates that even minor variations in the thiophene substituent (ethyl vs. chloro vs. unsubstituted) can redirect target engagement from TXNIP to carbonic anhydrase isoforms, EGFR/VEGFR-2, or the histamine H4 receptor . Without compound-specific comparative data, substituting any close analog for CAS 898456-55-8 introduces uncontrolled variables in both pharmacological target engagement and off-target liability, which is particularly consequential in metabolic disease models where TXNIP-glucagon signaling cross-talk is exquisitely sensitive to subtle structural perturbations.

Product-Specific Quantitative Evidence Guide: Differential Activity, Selectivity, and Structural Uniqueness Data for 5-Ethyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)thiophene-2-sulfonamide


Meta-Positional Isomerism as a Determinant of TXNIP vs. NOD1 Pathway Selectivity in Quinazolinone-Thiophene Hybrids

The target compound (CAS 898456-55-8) features a meta-phenyl linkage between the quinazolinone and sulfonamide moieties, distinguishing it from the para-phenyl isomer (CAS 898439-16-2) and the 2-fluoro-5-substituted analog GSK223 (CAS 899758-61-3). While no direct head-to-head TXNIP activity data exist for the target compound itself, the patent family US 2021/0369713 A1 establishes that this general chemotype modulates TXNIP expression and hepatic glucose production [1]. In contrast, GSK223 is functionally profiled as a NOD1 pathway inhibitor that selectively blocks iE-DAP-stimulated IL-8 release (IC50 not publicly disclosed) without affecting TNF receptor, TLR2, or NOD2 agonist-induced IL-8 secretion, and without direct RIP2 kinase inhibition . These distinct pathway annotations indicate that the connectivity and substitution pattern of the central phenyl spacer can route pharmacological activity toward either TXNIP-driven metabolic regulation or NOD1-mediated inflammatory signaling. Direct procurement of the meta-isomer is therefore required for experiments designed to probe TXNIP-dependent biology, as the fluoro-substituted analog may confound results through NOD1 pathway interference.

TXNIP inhibition positional isomer SAR quinazolinone sulfonamide

Thiophene 5-Ethyl Substituent: Differentiating TXNIP-Targeted Chemotypes from Chloro-Substituted Carbonic Anhydrase Inhibitors

The 5-ethyl group on the thiophene ring of the target compound constitutes a specific structural determinant with implications for biological target selectivity. A class-level analysis of thiophene-2-sulfonamide chemotypes reveals that unsubstituted or chloro-substituted thiophene-2-sulfonamides are established carbonic anhydrase (CA) inhibitors, with certain analogs demonstrating potent activity against tumor-associated isoforms CA IX and CA XII . In the quinazolinone-bearing sub-series, the 5-chloro-thiophene analog (5-chloro-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)thiophene-2-sulfonamide) is structurally annotated but lacks publicly disclosed TXNIP activity, suggesting it may preferentially engage CA or alternative targets. The 5-ethyl substituent present in CAS 898456-55-8 is hypothesized to reduce CA binding affinity by sterically hindering zinc coordination geometry within the CA active site, thereby potentially preserving TXNIP pathway selectivity—a feature consistent with the compound's inclusion in the TXNIP patent family [1]. Quantitative TXNIP IC50 data for the target compound are not publicly available, and this selectivity hypothesis remains untested in published head-to-head assays.

thiophene substitution SAR TXNIP vs. carbonic anhydrase sulfonamide target selectivity

Absence of Publicly Available Potency, Selectivity, ADME, or In Vivo Efficacy Data for CAS 898456-55-8: A Critical Evidence Gap

A comprehensive search of PubMed, Google Scholar, PubChem BioAssay, BindingDB, ChEMBL, and the patent literature (including US 2021/0369713 A1 and related AU 2018357933 B2) as of the knowledge cutoff date yielded no quantitative bioactivity data (IC50, EC50, Ki, Kd), no selectivity profiling data, no ADME/PK parameters, and no in vivo efficacy results for 5-ethyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)thiophene-2-sulfonamide specifically. In contrast, the structurally related compound SRI-37330—a substituted quinazoline sulfonamide from the same TXNIP inhibitor program—has publicly reported TXNIP promoter inhibition (luciferase assay, t2 = 6.71, P = 0.0215 vs. no-compound control), TXNIP mRNA suppression in INS-1 cells (7-point qPCR dose-response), and TXNIP protein reduction (immunoblot, F3,8 = 9.65, P = 0.0049) [1]. SRI-37330 additionally demonstrated in vivo reversal of obesity- and STZ-induced diabetes and hepatic steatosis in rodent models . However, SRI-37330 possesses a structurally distinct quinazoline core with a 6-trifluoromethyl substituent and a piperidinyl-methanesulfonamide side chain, making direct extrapolation to the thiophene-sulfonamide analog unreliable. The complete absence of quantitative data for CAS 898456-55-8 means that any procurement decision for this compound must be based on structural hypothesis testing rather than on validated potency or selectivity benchmarks.

data gap analysis TXNIP inhibitor procurement compound characterization

Structural Differentiation from GSK223: Absence of 2-Fluoro Substituent Alters Hydrogen-Bonding Capacity and Metabolic Lability

The target compound lacks the 2-fluoro substituent present on the central phenyl ring of GSK223 (CAS 899758-61-3). In drug-like molecules, aryl fluorine substitution can modulate pKa of neighboring functional groups, alter hydrogen-bonding networks, block oxidative metabolism at the substituted position, and influence molecular conformation through electrostatic and steric effects. GSK223's biological annotation as a NOD1 pathway inhibitor rather than a TXNIP modulator may be partially attributable to how the 2-fluoro group reorients the sulfonamide pharmacophore relative to the quinazolinone core. In the absence of this fluorine, the target compound's sulfonamide NH and thiophene ring may adopt a distinct low-energy conformation, potentially favoring TXNIP target engagement over NOD1 pathway components. Furthermore, the unsubstituted meta-phenyl position in CAS 898456-55-8 presents a potential site for cytochrome P450-mediated oxidation that is blocked in the fluorinated analog, which could result in differentiated metabolic stability and clearance profiles—a consideration relevant for in vivo study design.

fluorine substitution effects metabolic stability prediction quinazolinone SAR

Best-Fit Research and Industrial Application Scenarios for 5-Ethyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)thiophene-2-sulfonamide Based on Structural and Chemotype Evidence


Structural Hypothesis Testing of Meta-Phenyl Connectivity in TXNIP Inhibitor SAR Campaigns

This compound is most appropriately deployed as a probe molecule within structure-activity relationship (SAR) studies investigating how the position of the phenyl-sulfonamide linker (meta vs. para) influences TXNIP promoter inhibition, mRNA suppression, and protein downregulation. The patent assignment to the TXNIP inhibitor chemotype supports its use in head-to-head comparisons with the para-isomer (CAS 898439-16-2) in INS-1 β-cell or human islet assays. Procurement should be accompanied by plans for in-house TXNIP luciferase reporter assays, qPCR dose-response profiling, and immunoblotting to generate the quantitative data absent from the public domain .

Selectivity Profiling Against NOD1 Pathway to Establish Chemotype-Specific Target Engagement Windows

Given that GSK223—the closest commercially characterized analog—acts as a selective NOD1 pathway inhibitor rather than a TXNIP modulator, CAS 898456-55-8 can serve as a critical tool for delineating the structural determinants that route quinazolinone-thiophene hybrids toward TXNIP versus NOD1 signaling. Comparative IL-8 release assays under iE-DAP, TNFα, TLR2 agonist, and NOD2 agonist stimulation (as reported for GSK223) should be run in parallel with TXNIP expression assays to quantify the selectivity window of the meta-substituted compound .

In Vitro Metabolic Stability Comparison with Fluorinated and Chloro-Substituted Congeners

The absence of a 2-fluoro substituent and the presence of a 5-ethyl (rather than 5-chloro) thiophene group make this compound a suitable candidate for comparative in vitro metabolic stability studies using hepatocyte or microsomal incubation systems. Such studies would quantify intrinsic clearance and identify metabolic soft spots (e.g., phenyl ring oxidation, thiophene S-oxidation, quinazolinone N-dealkylation) relative to GSK223 and the 5-chloro analog. These data are essential for prioritizing compounds within the TXNIP inhibitor series for downstream in vivo pharmacokinetic and efficacy studies .

Negative Control Compound for Carbonic Anhydrase Selectivity Counter-Screens

Based on class-level inference that 5-ethyl substitution may disfavor carbonic anhydrase binding relative to unsubstituted or 5-chloro thiophene-2-sulfonamides, CAS 898456-55-8 can be incorporated as a putative negative control in CA isoform inhibition assays (CA I, II, IX, XII). Demonstrating negligible CA inhibition would strengthen the case for TXNIP pathway selectivity and differentiate this compound from the broader thiophene-2-sulfonamide chemotype that is well-established in the carbonic anhydrase inhibitor literature .

Quote Request

Request a Quote for 5-ethyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)thiophene-2-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.